6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid are currently unknown
Mode of Action
It is known that the compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Biochemical Pathways
It is possible that the compound may interact with various biochemical pathways due to its structural similarity to alpha amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring cost-effectiveness, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[3,4-b]pyridine: A related compound with different ring fusion.
2-Thioxopyrimidine: A compound with a sulfur atom in the pyrimidine ring.
Uniqueness
6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-4-3-5(8(11)12)13-7(4)9-6/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYHAYDROMIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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